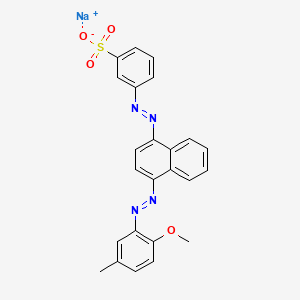![molecular formula C2H6NOPt- B13775898 Platinum, [2-(amino-kappaN)ethanolato(2-)-kappaO]- CAS No. 68133-59-5](/img/structure/B13775898.png)
Platinum, [2-(amino-kappaN)ethanolato(2-)-kappaO]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum, [2-(amino-kappaN)ethanolato(2-)-kappaO]- is a coordination compound of platinum. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an aminoethanol ligand coordinated to a platinum center, which imparts specific reactivity and stability to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, [2-(amino-kappaN)ethanolato(2-)-kappaO]- typically involves the reaction of platinum salts with 2-aminoethanol. One common method is the reaction of potassium tetrachloroplatinate(II) with 2-aminoethanol in an aqueous medium. The reaction is carried out under mild conditions, usually at room temperature, and results in the formation of the desired platinum complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in achieving consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Platinum, [2-(amino-kappaN)ethanolato(2-)-kappaO]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to lower oxidation state platinum species.
Substitution: The aminoethanol ligand can be substituted by other ligands, leading to the formation of different platinum complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines, amines, and thiols under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) species. Substitution reactions result in a variety of platinum complexes with different ligands.
Scientific Research Applications
Platinum, [2-(amino-kappaN)ethanolato(2-)-kappaO]- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Research is ongoing to explore its use in targeted drug delivery systems and as a therapeutic agent for certain types of cancer.
Industry: It is utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Platinum, [2-(amino-kappaN)ethanolato(2-)-kappaO]- involves its interaction with biological molecules, particularly DNA. The platinum center can form covalent bonds with the nitrogen atoms of the DNA bases, leading to the formation of cross-links. These cross-links inhibit DNA replication and transcription, ultimately resulting in cell death. The compound’s ability to form such interactions makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum-based drug with reduced side effects compared to cisplatin.
Oxaliplatin: A platinum compound used in the treatment of colorectal cancer.
Uniqueness
Platinum, [2-(amino-kappaN)ethanolato(2-)-kappaO]- is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity Unlike cisplatin and carboplatin, which have chloride and cyclobutane dicarboxylate ligands, respectively, this compound features an aminoethanol ligand
Properties
CAS No. |
68133-59-5 |
|---|---|
Molecular Formula |
C2H6NOPt- |
Molecular Weight |
255.16 g/mol |
IUPAC Name |
2-hydroxyethylazanide;platinum |
InChI |
InChI=1S/C2H6NO.Pt/c3-1-2-4;/h3-4H,1-2H2;/q-1; |
InChI Key |
AUQMYDFAABMWSN-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)[NH-].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


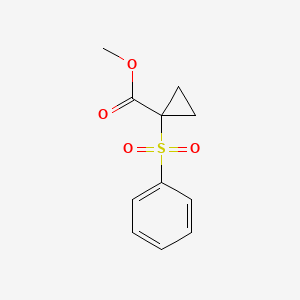

![(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B13775849.png)
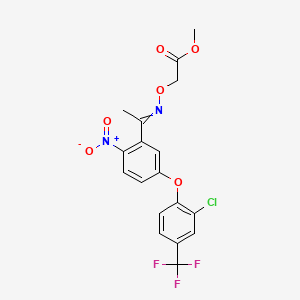
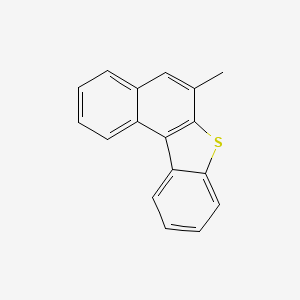
![Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN')-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate](/img/structure/B13775864.png)
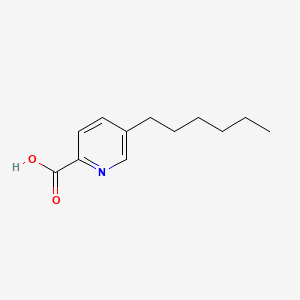
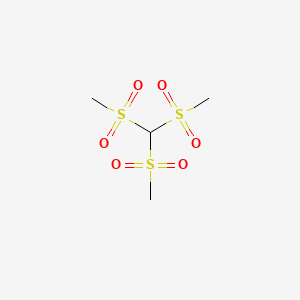
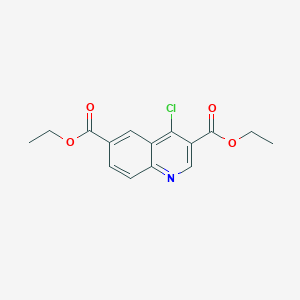
![1-[(2,5-difluorophenyl)sulfonyl]Piperidine](/img/structure/B13775883.png)
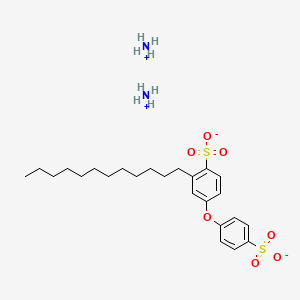
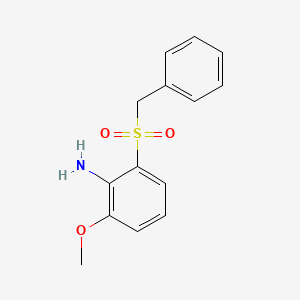
![3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl-dimethylazanium;chloride](/img/structure/B13775901.png)
